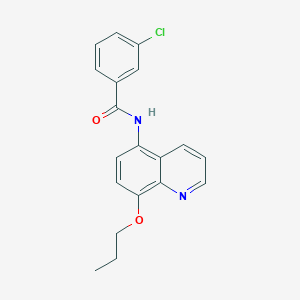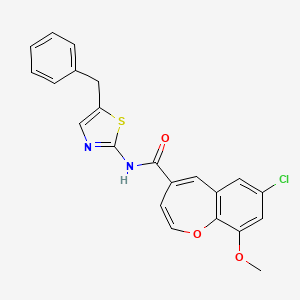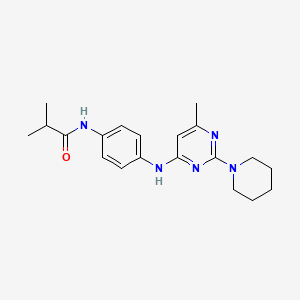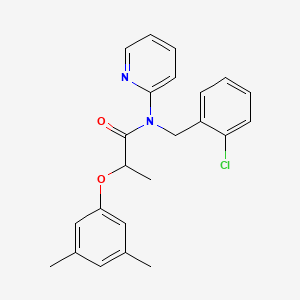
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a propoxy group at the 8-position and a benzamide moiety at the 5-position, with a chlorine atom attached to the benzamide ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of 8-propoxyquinoline: The quinoline core is first synthesized and then functionalized with a propoxy group at the 8-position using a nucleophilic substitution reaction.
Chlorination: The benzamide moiety is introduced through an amide coupling reaction, followed by chlorination at the desired position using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the 8-propoxyquinoline derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives with modified functional groups.
Substitution: Formation of substituted benzamide derivatives with various nucleophiles.
科学研究应用
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 3-chloro-N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects.
相似化合物的比较
Similar Compounds
3-chloro-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure with a methoxy group instead of a propoxy group.
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide: Similar structure with an ethoxy group instead of a propoxy group.
3-chloro-N-(8-butoxyquinolin-5-yl)benzamide: Similar structure with a butoxy group instead of a propoxy group.
Uniqueness
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The propoxy group at the 8-position of the quinoline core can influence the compound’s lipophilicity, solubility, and interaction with molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C19H17ClN2O2 |
|---|---|
分子量 |
340.8 g/mol |
IUPAC 名称 |
3-chloro-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-11-24-17-9-8-16(15-7-4-10-21-18(15)17)22-19(23)13-5-3-6-14(20)12-13/h3-10,12H,2,11H2,1H3,(H,22,23) |
InChI 键 |
UIGHUOPXKVURBQ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14980519.png)
![ethyl 3-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14980523.png)
![3,5-Dimethylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980526.png)

![4-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B14980534.png)
![2-(3-chlorophenyl)-N-cyclopentyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14980542.png)
![6-ethyl-4-oxo-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B14980555.png)
![4-(benzylsulfanyl)-1-(tetrahydrofuran-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980562.png)

![N-(4-butylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14980575.png)
![2-(4-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B14980583.png)


![1-cyclohexyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980637.png)
